4-Methyl-3-phenylpiperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

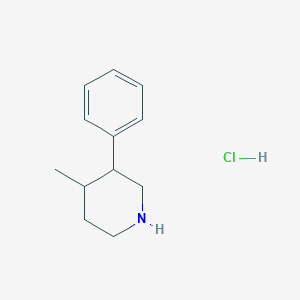

4-Methyl-3-phenylpiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a methyl group at the fourth position and a phenyl group at the third position on the piperidine ring, with the hydrochloride salt form enhancing its solubility and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-phenylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the reduction of quaternary pyridinium salts using sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . The resulting product is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored for its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-3-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Typically using oxidizing agents like potassium permanganate.

Reduction: Commonly involves hydrogenation using palladium or rhodium catalysts.

Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atom in the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium or rhodium catalysts.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of piperidinones.

Reduction: Formation of various alkylpiperidines.

Substitution: Formation of N-substituted piperidines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Analgesic Properties

4-Methyl-3-phenylpiperidine hydrochloride is known for its analgesic effects, similar to other piperidine derivatives. It has been studied for its potential as a pain management agent, particularly in conditions where traditional opioids may be less effective or present more side effects. Research indicates that compounds in this class can exhibit varying degrees of potency, often influenced by structural modifications.

2. Drug Development and Interaction Studies

The compound has been utilized in drug development, especially concerning P-glycoprotein (P-gp) inhibition. Studies have shown that analogs featuring a 4-hydroxy-4-piperidine moiety demonstrate significantly enhanced P-gp inhibitory activity compared to their predecessors. This property is crucial for understanding drug-drug interactions and bioavailability in therapeutic settings .

3. Central Nervous System Effects

Research has indicated that this compound may exhibit central nervous system effects, making it a candidate for further investigation in the treatment of neurological disorders. Its structural characteristics allow it to interact with various neurotransmitter systems, potentially leading to applications in managing conditions such as depression or anxiety.

Data Tables

Case Studies

Case Study 1: Analgesic Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated its analgesic efficacy compared to morphine. The results indicated that certain structural modifications could enhance potency, making it a viable alternative in pain management strategies .

Case Study 2: P-glycoprotein Interaction

In a detailed investigation into the P-glycoprotein inhibitory properties of propafenone analogs, it was revealed that compounds with a 4-hydroxy-4-piperidine structure showed a tenfold increase in activity. This finding underscores the importance of molecular structure in drug interactions and highlights the potential of this compound in modifying drug absorption profiles .

Mecanismo De Acción

The compound exerts its effects primarily through interaction with central nervous system receptors. It acts as an agonist at opioid receptors, leading to inhibition of ascending pain pathways and altering pain perception. Additionally, it has local anesthetic properties due to its interaction with sodium channels .

Comparación Con Compuestos Similares

Meperidine: Another phenylpiperidine with analgesic properties.

Pethidine: Known for its use in pain management.

4-Phenylpiperidine: Shares structural similarities but differs in pharmacological effects.

Uniqueness: 4-Methyl-3-phenylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Methyl-3-phenylpiperidine hydrochloride is a compound that belongs to the class of piperidine derivatives, which have garnered interest due to their diverse biological activities, particularly in the realm of opioid receptor interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group at the 4-position and a phenyl group at the 3-position. The presence of these substituents significantly influences its biological activity, particularly its interaction with opioid receptors.

Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant activity at opioid receptors. Specifically, studies have shown that N-substituted derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines can act as pure opioid antagonists. The antagonist properties are influenced by the specific substituents on the piperidine ring, with variations leading to different degrees of receptor affinity and activity .

Table 1: Opioid Receptor Binding Affinity

| Compound | μ Receptor Affinity (Ki) | κ Receptor Affinity (Ki) | δ Receptor Affinity (Ki) |

|---|---|---|---|

| 4-Methyl-3-phenylpiperidine | TBD | TBD | TBD |

| 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | 1.5 nM | 2.0 nM | 5.0 nM |

| Alvimopan (FDA Approved) | 0.5 nM | 1.0 nM | >100 nM |

Note: TBD = To Be Determined; Ki values are indicative of binding affinity where lower values represent higher affinity.

Antiviral and Antibacterial Activity

In addition to its opioid receptor activity, derivatives of piperidine compounds have shown antiviral and antibacterial properties. For instance, new alkyl derivatives of related piperidine structures were tested against various pathogens, demonstrating moderate protection against viruses such as HIV-1 and HSV-1 . The antibacterial efficacy was also noted against Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antiviral Activity Against Selected Viruses

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| 4-Methyl-3-phenylpiperidine | HIV-1 | TBD |

| Alkyl Derivative (e.g., 3f) | CVB-2 | 50 |

| Fluorophenyl Derivative (e.g., 3g) | HSV-1 | 92 |

The mechanisms through which this compound exerts its effects are primarily mediated by its interaction with opioid receptors. The compound acts as an antagonist at the μ and κ receptors while exhibiting varying degrees of activity at the δ receptor. This selectivity is crucial for its potential therapeutic applications, particularly in pain management and addiction treatment.

Case Studies

Recent studies have highlighted the potential of piperidine derivatives in clinical settings:

- Pain Management : A study demonstrated that compounds similar to this compound could effectively manage pain without the addictive properties associated with traditional opioids .

- Drug Interactions : Research into P-glycoprotein (P-gp) interactions revealed that certain piperidine analogs could inhibit P-gp, suggesting implications for drug bioavailability and interactions .

Propiedades

IUPAC Name |

4-methyl-3-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMICDKJSLDYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.